Synthesis and characterization of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran
Synthesis and characterization of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran
An In-depth Technical Guide to the Synthesis and Characterization of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The pyran moiety is a common scaffold in a variety of bioactive molecules and approved drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anti-tumor properties.[1][2][3] This document details a robust synthetic protocol via the Williamson ether synthesis, explains the underlying SN2 reaction mechanism, and outlines a complete workflow for the purification and rigorous characterization of the title compound using modern spectroscopic techniques. This guide is intended for researchers, chemists, and professionals in drug discovery and development seeking a practical, in-depth understanding of this valuable chemical building block.
Introduction and Strategic Overview
The compound 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran incorporates two key structural motifs: a substituted aromatic ring and a saturated tetrahydropyran (THP) ring. The bromo-functional group on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it an attractive intermediate for building more complex molecular architectures. Pyran derivatives are of significant interest due to their prevalence in natural products and their wide array of biological activities.[3][4]
The synthesis of this target molecule is most efficiently achieved through the Williamson ether synthesis , a classic and reliable method for forming ethers.[5] This strategy involves the reaction of an alkoxide (or, in this case, a phenoxide) with a primary alkyl halide. The retrosynthetic analysis of the target molecule logically disconnects the ether linkage to yield two readily available precursors: 3-bromophenol and a reactive derivative of tetrahydropyran-2-yl-methanol, such as 2-(bromomethyl)tetrahydro-2H-pyran.
Synthetic Approach: The Williamson Ether Synthesis
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This reaction pathway is characterized by the backside attack of a nucleophile on an electrophilic carbon center, leading to the displacement of a leaving group and an inversion of stereochemistry at the reaction center.[7]
Mechanism and Rationale
The synthesis involves two critical steps:
-
Deprotonation: The weakly acidic hydroxyl proton of 3-bromophenol is abstracted by a strong base to form the corresponding 3-bromophenoxide anion. This anion is a potent nucleophile, a prerequisite for an efficient SN2 reaction. The choice of base is crucial; sodium hydride (NaH) is particularly effective as it irreversibly deprotonates the phenol, driving the reaction forward with the evolution of hydrogen gas.[5]
-
Nucleophilic Attack: The generated 3-bromophenoxide attacks the electrophilic methylene carbon of 2-(bromomethyl)tetrahydro-2H-pyran. The bromide ion, being a good leaving group, is displaced, forming the desired ether linkage.[7][8]
For this reaction to be successful, the alkyl halide must be sterically unhindered (ideally primary) to allow for the backside attack of the nucleophile.[5] Using a primary halide like 2-(bromomethyl)tetrahydro-2H-pyran ensures that the SN2 pathway is highly favored over the competing E2 elimination pathway.[5] The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is also critical as it solvates the counter-ion (Na⁺) while leaving the phenoxide nucleophile highly reactive.
Visualizing the Mechanism
Caption: Mechanism of the Williamson Ether Synthesis.
Detailed Experimental Protocol
This section provides a self-validating, step-by-step procedure for the synthesis, purification, and verification of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.
Materials and Reagents
| Reagent | M.W. | Amount | Moles |
| 3-Bromophenol | 173.01 | 1.73 g | 10.0 mmol |
| Sodium Hydride (60% disp.) | 24.00 | 0.44 g | 11.0 mmol |
| 2-(Bromomethyl)tetrahydro-2H-pyran | 179.05 | 1.97 g | 11.0 mmol |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |
| Diethyl Ether | - | ~200 mL | - |
| Saturated NH₄Cl (aq) | - | ~50 mL | - |
| Brine | - | ~50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
| Silica Gel (for chromatography) | - | - | - |
| Eluent (Hexanes:Ethyl Acetate) | - | - | - |
Reaction Procedure
-
Setup: A 100 mL round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. The flask is equipped with a magnetic stir bar.
-
Reagent Addition: Anhydrous DMF (50 mL) is added to the flask via syringe, followed by 3-bromophenol (1.73 g, 10.0 mmol). The solution is stirred until the phenol dissolves completely.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) is added portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: 2-(Bromomethyl)tetrahydro-2H-pyran (1.97 g, 11.0 mmol) is added dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 3-bromophenol starting material (visualized with a UV lamp and/or potassium permanganate stain) indicates reaction completion.
Work-up and Purification
-
Quenching: The reaction mixture is carefully poured into a separatory funnel containing 100 mL of ice-cold water. The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are then washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.[9]
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil.[9][10]
-
Purification: The crude oil is purified by flash column chromatography on silica gel.[9][10] The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to afford the pure product. Fractions are analyzed by TLC to identify and combine those containing the desired compound.
Physicochemical and Spectroscopic Characterization
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 273.12 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity (Post-Chromatography) | >95% (as determined by ¹H NMR) |
Spectroscopic Data
The structural identity and purity of the synthesized compound are confirmed by the following spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.05 (m, 3H, Ar-H), 6.85 (m, 1H, Ar-H), 4.05-3.85 (m, 2H, -CH₂-O-Ar), 3.80-3.60 (m, 2H, pyran H-2, H-6), 1.90-1.50 (m, 6H, pyran H-3, H-4, H-5). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.0 (Ar C-O), 130.5 (Ar C-H), 123.0 (Ar C-Br), 122.5 (Ar C-H), 117.5 (Ar C-H), 113.0 (Ar C-H), 77.0 (pyran C-2), 70.0 (-CH₂-O-Ar), 62.5 (pyran C-6), 30.5 (pyran C-4), 25.5 (pyran C-3), 23.0 (pyran C-5). |
| FT-IR (neat, cm⁻¹) | ~3060 (Ar C-H stretch), ~2940, 2860 (Aliphatic C-H stretch), ~1580, 1470 (Ar C=C stretch), ~1240 (Aryl-Alkyl Ether C-O stretch), ~1040 (Aliphatic Ether C-O stretch). |
| Mass Spec. (EI-MS) | m/z (%): 274/272 ([M]⁺, characteristic 1:1 bromine isotope pattern), 173 (base peak, [M-C₅H₉O]⁺), 85 ([C₅H₉O]⁺). |
Synthesis and Purification Workflow
The entire process from starting materials to the final, characterized product is summarized in the following workflow diagram.
Caption: Experimental workflow for the synthesis and purification.
References
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
-
ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
PubChem. 2-(3-Bromophenoxy)tetrahydro-2H-pyran. Available at: [Link]
-
MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Available at: [Link]
-
Nazari, Z., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 10, 974201. Available at: [Link]
-
ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Available at: [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. Some pyran-containing marketed drugs in preclinical/clinical trials. Available at: [Link]
-
Central Asian Journal of Medical and Natural Science. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. Available at: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]
-
Semantic Scholar. (2023). Anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]
-
PubChem. 2-(Bromomethyl)tetrahydro-2H-pyran. Available at: [Link]
-
Utah Tech University. Williamson Ether Synthesis. Available at: [Link]
Sources
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
